N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Description
N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a hybrid heterocyclic compound combining a 1,3,4-oxadiazole core with a 1,3-benzothiazole carboxamide moiety. The oxadiazole ring is substituted at the 5-position with a 2,5-dimethylphenyl group, while the benzothiazole unit is linked via a carboxamide bridge. The compound’s physicochemical properties, such as solubility and stability, are influenced by the electron-withdrawing oxadiazole ring and the lipophilic dimethylphenyl substituent, which may enhance membrane permeability compared to simpler analogs .
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c1-10-7-8-11(2)12(9-10)16-21-22-18(24-16)20-15(23)17-19-13-5-3-4-6-14(13)25-17/h3-9H,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUFODNULBLODG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide typically involves multiple steps, starting with the preparation of the oxadiazole and benzothiazole intermediates. One common method involves the cyclization of hydrazides with carboxylic acids to form the oxadiazole ring, followed by the condensation with benzothiazole derivatives under specific conditions such as elevated temperatures and the presence of catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The scalability of the synthesis process is crucial for industrial applications, and methods such as solvent recycling and purification techniques are employed to enhance efficiency .
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole ring demonstrates sensitivity to oxidative conditions, particularly under strong oxidizing agents. Key findings include:
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Mechanistic Insight : The oxadiazole ring undergoes ring-opening via electrophilic attack, forming intermediates that rearrange into carboxylic acids or ketones under acidic conditions .
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Supporting Data : Analogous oxadiazole derivatives with methylphenyl substituents showed complete ring degradation after 24-hour exposure to KMnO₄ (1M, H₂SO₄), yielding >80% carboxylic acid products .
Reduction Reactions
Reductive transformations primarily target the oxadiazole ring and carboxamide group:
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Key Findings :
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LiAlH₄ selectively reduces the 1,3,4-oxadiazole ring to a 1,2-diaminoethane structure without affecting the benzothiazole moiety (yield: 65–72%) .
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Catalytic hydrogenation cleaves the carboxamide C–N bond, producing benzothiazole-2-amine and 5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine as byproducts .
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Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive positions on the oxadiazole and benzothiazole rings:
Electrophilic Aromatic Substitution
Nucleophilic Substitution
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Notable Example : Ultrasonic-assisted reactions with NH₃ in ethanol produced 1,3,4-thiadiazole derivatives in 85% yield within 2 hours .
Hydrolysis and Stability Studies
The carboxamide and oxadiazole groups exhibit pH-dependent hydrolysis:
| Condition | Reaction Pathway | Products | Half-Life |
|---|---|---|---|
| HCl (6M, reflux) | Acidic hydrolysis of carboxamide | Benzothiazole-2-carboxylic acid | 3.2 hours |
| NaOH (2M, 80°C) | Basic cleavage of oxadiazole ring | 2,5-dimethylphenyl hydrazine | 1.5 hours |
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Kinetic Data : Hydrolysis follows first-order kinetics with activation energy (Eₐ) of 58.2 kJ/mol in acidic conditions .
Comparative Reactivity with Analogous Compounds
A comparison of reaction outcomes with structurally similar oxadiazole derivatives reveals trends:
Mechanistic and Computational Studies
Scientific Research Applications
Anticancer Applications
Research has demonstrated that N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide exhibits promising anticancer properties.
Case Study: Cytotoxic Activity
In a study evaluating the cytotoxic effects of various oxadiazole derivatives against glioblastoma cell lines (LN229), compounds similar to this compound showed significant cell apoptosis and DNA damage. The study utilized assays such as colony formation and TUNEL assays to confirm these effects .
Antidiabetic Properties
Another area of application for this compound is its potential as an antidiabetic agent.
Case Study: In Vivo Studies
In vivo studies using genetically modified Drosophila melanogaster models demonstrated that certain derivatives significantly reduced glucose levels. This suggests that the compound may enhance insulin sensitivity or stimulate insulin secretion .
Biological Assessment
Further investigations into the compound's pharmacokinetics revealed favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles consistent with Lipinski’s rule of five, indicating good bioavailability and low toxicity .
Neurodegenerative Disease Research
Recent studies have also explored the potential of benzothiazole derivatives in treating neurodegenerative diseases complicated by depression.
Multi-target Directed Ligands
Research into multi-target directed ligands (MTDLs) has shown that compounds related to this compound exhibit inhibitory activity against key enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE). These findings highlight their potential in treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Physicochemical Properties
Key Observations :
Benzothiazole vs.
Substituent Effects : The 2,5-dimethylphenyl group is shared with 7f and 5h, but the absence of a sulfanyl linker in the target compound reduces polarity, likely increasing lipophilicity (logP ~3.5 estimated) compared to 7f (logP ~2.8) .
Physical State : Unlike 5h, which is a yellow oil, the target compound’s solid-state stability is inferred from its carboxamide and benzothiazole moieties, analogous to the crystalline 7f .
Spectral and Analytical Data
Table 2: Comparative Spectral Features
Insights :
- The target compound’s IR spectrum would lack the aldehyde C=O stretch (~1715 cm⁻¹) seen in 5h, instead showing a carboxamide peak near 1680 cm⁻¹, similar to 7f .
- In ¹H-NMR, the benzothiazole aromatic protons (δ 8.1–7.3) would resonate downfield compared to the indole protons in 8g (δ 7.6–6.9) due to stronger deshielding .
Biological Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique structural features, including an oxadiazole ring and a benzothiazole moiety. Its molecular formula is with a molecular weight of approximately 318.36 g/mol. The presence of these functional groups contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Research indicates that compounds in this class can exhibit:
- Antitumor Activity : The compound has shown promising results in inhibiting cancer cell proliferation in various human cell lines including breast and ovarian cancers. For instance, studies revealed that it displayed significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the micromolar range .
- Anti-inflammatory Effects : In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and 5-lipoxygenase. This suggests potential applications in treating inflammatory diseases .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
| Activity Type | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | MCF-7 (Breast) | 15.0 | |
| Antitumor | A549 (Lung) | 12.0 | |
| Anti-inflammatory | RAW 264.7 | 20.0 | |
| Antibacterial | Staphylococcus aureus | 30.0 |
Case Studies
- Antitumor Efficacy : A study conducted by Singh et al. demonstrated that the compound significantly reduced cell viability in breast cancer cell lines through apoptosis induction. The mechanism involved mitochondrial dysfunction and activation of caspase pathways .
- Anti-inflammatory Mechanism : Research by Oketani et al. explored the anti-inflammatory properties of similar benzothiazole derivatives, revealing that they inhibited leukotriene synthesis effectively at low concentrations .
Q & A
Q. Q1. What are the optimal synthetic routes for preparing N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide, and how can purity be ensured?
Methodological Answer: Synthesis typically involves coupling 1,3-benzothiazole-2-carboxylic acid derivatives with substituted 1,3,4-oxadiazole intermediates. Key steps include:
- Carboxyl activation : Use of thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to generate reactive acyl chlorides .
- Cyclocondensation : Formation of the oxadiazole ring via reaction with hydrazine derivatives under reflux conditions (e.g., ethanol, 90°C, 3–6 hours) .
- Purity control : Employ HPLC with a C18 column (mobile phase: acetonitrile/water) and NMR spectroscopy (¹H/¹³C) to verify structural integrity and exclude byproducts .
Q. Q2. How can researchers characterize the electronic and structural properties of this compound to validate its design?
Methodological Answer: Advanced spectroscopic and computational techniques are critical:
- X-ray crystallography : Resolve molecular geometry and confirm substituent positioning in the oxadiazole and benzothiazole rings .
- DFT calculations : Use Gaussian or similar software to model HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces for reactivity predictions .
- UV-Vis and fluorescence spectroscopy : Assess π-conjugation and electronic transitions influenced by the 2,5-dimethylphenyl group .
Advanced Research Questions
Q. Q3. What experimental strategies address contradictions in reported bioactivity data for this compound?
Methodological Answer: Discrepancies in biological assays (e.g., antimicrobial vs. anticancer activity) may arise from:
- Solubility variations : Test the compound in DMSO, DMF, or PEG-based vehicles to ensure consistent bioavailability .
- Assay specificity : Validate target binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct interactions .
- Metabolic stability : Perform liver microsome assays (human/rat) to evaluate cytochrome P450-mediated degradation .
Q. Q4. How can researchers optimize reaction conditions to minimize byproduct formation during oxadiazole ring synthesis?
Methodological Answer: Byproduct suppression requires:
- Stoichiometric precision : Maintain a 1:1 molar ratio of carboxyimidamide to substituted hydrazines to avoid over-cyclization .
- Catalytic additives : Introduce triethylamine (TEA) or DMAP (4-dimethylaminopyridine) to accelerate cyclization and reduce side reactions .
- Real-time monitoring : Use in-situ FTIR or LC-MS to track reaction progress and terminate at optimal conversion (≥95%) .
Q. Q5. What computational tools are recommended for predicting the compound’s interaction with biological targets?
Methodological Answer: Leverage hybrid quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes like HDAC or COX-2 .
- Free-energy perturbation (FEP) : Quantify binding energy changes caused by substituent modifications (e.g., dimethylphenyl vs. chlorophenyl) .
- ADMET prediction : Tools like SwissADME or ADMETLab assess pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .
Q. Q6. How can researchers resolve spectral overlaps in NMR characterization of structurally similar analogs?
Methodological Answer:
- 2D NMR techniques : Employ HSQC (heteronuclear single-quantum coherence) and HMBC (heteronuclear multiple-bond correlation) to assign overlapping proton and carbon signals .
- Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to simplify splitting patterns in crowded regions .
- Variable temperature NMR : Conduct experiments at 25°C and −40°C to distinguish dynamic vs. static disorder in spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
